molecular formula C17H10Cl4O B12319471 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one CAS No. 30983-80-3

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one

Cat. No.: B12319471
CAS No.: 30983-80-3
M. Wt: 372.1 g/mol
InChI Key: PEIXSRCYWCYQCA-IJIVKGSJSA-N
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Description

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is an organic compound with the molecular formula C17H10Cl4O It is a derivative of dibenzalacetone, characterized by the presence of two 3,4-dichlorophenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one can be synthesized through the base-catalyzed aldol condensation of 3,4-dichlorobenzaldehyde with acetone. The reaction typically involves the following steps:

  • Dissolve 3,4-dichlorobenzaldehyde in ethanol.
  • Add acetone to the solution.
  • Introduce a base catalyst, such as sodium hydroxide, to initiate the condensation reaction.
  • Allow the reaction mixture to stir at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under appropriate conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with cellular proteins and enzymes, leading to alterations in cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Similar structure but with different substitution patterns.

    1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Contains hydroxyl groups instead of chlorine atoms.

    1,5-Bis(2,6-dichlorophenyl)penta-1,4-dien-3-one: Another dichlorinated derivative with different substitution positions.

Uniqueness

1,5-Bis(3,4-dichlorophenyl)penta-1,4-dien-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 3 and 4 positions of the phenyl rings enhances its reactivity and potential biological activities compared to other similar compounds.

Properties

CAS No.

30983-80-3

Molecular Formula

C17H10Cl4O

Molecular Weight

372.1 g/mol

IUPAC Name

(1E,4E)-1,5-bis(3,4-dichlorophenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C17H10Cl4O/c18-14-7-3-11(9-16(14)20)1-5-13(22)6-2-12-4-8-15(19)17(21)10-12/h1-10H/b5-1+,6-2+

InChI Key

PEIXSRCYWCYQCA-IJIVKGSJSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)Cl)Cl

Origin of Product

United States

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